2-(Methoxymethyl)benzene-1,4-diamine
Description
Contextual Significance in Organic Synthesis
The synthesis of 2-(methoxymethyl)benzene-1,4-diamine is a multi-step process that highlights several key organic reactions. One documented method involves the hydrogenation of 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene in the presence of a palladium or platinum-based catalyst. google.comgoogle.com This precursor, 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene, is itself synthesized by introducing a benzylamine (B48309) group to 4-nitro-2-methoxymethyl-chlorobenzene. google.comgoogle.com
A more comprehensive synthetic route starts from 2-chlorobenzylchloride. google.com This starting material undergoes nitration to yield 4-nitro-2-chloromethyl-chlorobenzene. google.com Subsequently, a methoxymethyl group is introduced via nucleophilic displacement to form 4-nitro-2-methoxymethyl-chlorobenzene. google.com The synthesis proceeds by the addition of benzylamine to create 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene, which is then hydrogenated to produce the final product, this compound. google.comgoogle.com The hydrogenation step can be carried out in various solvents, including ethyl acetate, toluene (B28343), and methanol (B129727). google.com
The purification of the final compound can be achieved through crystallization, and it can also be prepared as an adduct with acids like malic acid. google.com These synthetic pathways demonstrate the application of fundamental organic reactions such as nitration, nucleophilic substitution, and catalytic hydrogenation in the preparation of this specialized diamine.
Scope of Academic Inquiry
The primary area of academic and industrial interest in this compound lies in its application as a key component in oxidative hair colorant compositions. google.com Its specific chemical structure allows it to act as a "primary intermediate" or "developer" in the hair dyeing process. When mixed with a "coupler" and an oxidizing agent, it undergoes a chemical reaction to form larger dye molecules that impart color to the hair.
Patents reveal its use in combination with other compounds, such as 5-amino-4-chloro-o-cresol, in hair coloring formulations. google.com The investigation into this compound extends to its sulfate (B86663) salt, 2-Methoxymethyl-p-phenylenediamine sulfate, which is also utilized in these applications. nih.gov The academic inquiry, therefore, focuses on the synthesis, reactivity, and application of this diamine in the development of new and improved hair coloring products. Research in this area aims to create cost-effective and efficient synthetic routes for the compound and to explore its performance in various dye formulations. google.com
Structure
3D Structure
Properties
IUPAC Name |
2-(methoxymethyl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4H,5,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKBLCWBDLLVRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC(=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187451 | |
| Record name | 2-Methoxymethyl-p-phenylenediamine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337906-36-2 | |
| Record name | 2-Methoxymethyl-p-phenylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=337906-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Methoxymethyl-p-phenylenediamine | |
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| Record name | 2-Methoxymethyl-p-phenylenediamine | |
| Source | EPA DSSTox | |
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| Record name | 2-(methoxymethyl)benzene-1,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.204.505 | |
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| Record name | 2-METHOXYMETHYL-P-PHENYLENEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5982W4U40M | |
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Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes
The synthesis of 2-(Methoxymethyl)benzene-1,4-diamine can be achieved through various established pathways, which are broadly categorized into direct reductive approaches of functionalized precursors and more elaborate multi-step sequences starting from basic aromatic compounds.
Reductive Amination Approaches
Reductive amination serves as a pivotal method for the formation of the diamine structure. google.comstudylib.net This approach typically involves the reduction of a nitrogen-containing functional group, such as a nitro group or an oxime, to an amine. googleapis.comgoogle.com
A prominent and widely documented method for synthesizing this compound involves the catalytic hydrogenation of a nitro-substituted precursor. google.comgoogle.com A key intermediate in this process is 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene. The hydrogenation of this molecule simultaneously reduces the nitro group to an amine and cleaves the benzylamino group to yield the final diamine product. google.comgoogle.com In this specific reaction, the reduction of the nitro group precedes the cleavage of the benzylamino group. google.comgoogle.com Another approach involves the reduction of 2-methoxymethyl- google.comgoogle.com-benzoquinone dioxime. google.comgoogle.com
The general transformation is illustrated below:
Reaction Scheme: Hydrogenation of a Nitro-PrecursorThe success of the hydrogenation of nitro-precursors is highly dependent on the choice of catalyst and the specific reaction conditions employed.
Catalyst systems commonly used for this transformation include precious metals known for their high catalytic activity in hydrogenation reactions. google.comgoogle.com
Palladium (Pd): Palladium-based catalysts, often supported on carbon (Pd/C), are frequently utilized. google.comgoogle.comnih.gov
Platinum (Pt): Platinum-based catalysts are also effective for this reduction. google.comgoogle.com
Raney Nickel (Ni): Raney Nickel is another catalyst employed in the reduction of related nitro compounds to amines and in reductive amination processes. google.comgoogle.comgoogle.com
The reaction conditions are optimized to ensure complete conversion and high product yield. The hydrogenation is typically carried out in a suitable solvent under a pressurized hydrogen atmosphere. google.comgoogle.com
| Parameter | Condition | Source |
|---|---|---|
| Catalyst | Palladium or Platinum based | google.comgoogle.com |
| Solvent | Ethyl acetate, Toluene (B28343), Butyl acetate, Ethanol, Methanol (B129727) | google.comgoogle.com |
| Hydrogen Pressure | ~2 to 3 bar | google.com |
| Reaction Time | ~30 minutes to 4 hours | google.com |
Multi-Step Synthesis from Aromatic Precursors
A comprehensive and industrially relevant approach to this compound begins with readily available aromatic precursors like 2-chlorobenzyl chloride. google.comgoogle.com This multi-step pathway involves a sequence of nitration, halogenation, etherification, and amine introduction steps to systematically build the desired molecule.
The initial phase of this synthetic sequence involves the functionalization of the aromatic ring through nitration. google.comgoogle.com Starting with 2-chlorobenzyl chloride, a nitration reaction is performed to introduce a nitro group onto the benzene (B151609) ring, yielding 4-nitro-2-chloromethyl-chlorobenzene. google.comgoogle.com This step is crucial as it installs the precursor to one of the amine groups in the final product.
The reaction is typically carried out using a strong nitrating agent under controlled, low-temperature conditions to manage the exothermic nature of the reaction and ensure regioselectivity. google.com
| Starting Material | Reagents | Product | Temperature | Source |
|---|---|---|---|---|
| 2-chlorobenzyl chloride | Fuming nitric acid, Concentrated sulfuric acid | 4-nitro-2-chloromethyl-chlorobenzene | Below 0°C | google.com |
Following the nitration and halogenation, the synthesis proceeds with the introduction of the methoxymethyl side chain and the second nitrogen functionality. google.comgoogle.com
Etherification: The intermediate 4-nitro-2-chloromethyl-chlorobenzene undergoes an etherification reaction. It is treated with sodium hydroxide (B78521) in methanol to introduce the methoxymethyl group, resulting in the formation of 4-nitro-2-methoxymethyl-chlorobenzene. google.com
Amine Introduction: The next step involves a nucleophilic displacement reaction to introduce an amine group. Benzylamine (B48309) is reacted with 4-nitro-2-methoxymethyl-chlorobenzene to form 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene. google.comgoogle.com This intermediate is then carried forward to the final hydrogenation step as described in section 2.1.1.1. google.comgoogle.com
This sequential addition of functional groups provides a controlled and efficient pathway to the target diamine. google.comgoogle.com
Advanced Synthetic Strategies
In the quest for more efficient and sustainable manufacturing processes, advanced synthetic strategies such as telescoping synthesis and the development of cost-effective protocols have been a primary focus.
One such telescoped synthesis starts from 2-methoxymethylaniline. The process involves the diazotization of 2-methoxymethylaniline to form a diazonium salt intermediate. This is followed by a diazo coupling reaction with another molecule of 2-methoxymethylaniline. The resulting triazene (B1217601) intermediate is then hydrogenated to yield this compound. google.com This method avoids the isolation of the potentially unstable diazonium salt and other intermediates.
Another patent describes a telescoping process that is highlighted as being particularly cost-effective by avoiding complex chemical steps that would necessitate special equipment or expensive catalysts. A key feature of this process is the inclusion of a recycling step for one of the starting materials, which further enhances its economic and environmental profile. google.com
The scalability of this process has been demonstrated in patent literature, with examples of reactions carried out on a multi-kilogram scale. google.com The use of readily available and relatively inexpensive reagents contributes to the cost-effectiveness. Furthermore, strategies to improve yield and reduce by-product formation are crucial for large-scale production. For instance, the use of phase-transfer catalysts in the amination step can enhance reaction rates and yields. google.comgoogle.com
| Starting Material | Key Features of the Process | Reference |
| 2-Chlorobenzyl chloride | Multi-step synthesis involving nitration, methoxylation, amination, and hydrogenation. Amenable to telescoping and scalable production. | google.com |
| 2-Methoxymethylaniline | Telescoping synthesis via diazotization and diazo coupling, followed by hydrogenation. | google.com |
| 2-Hydroxymethyl-phenol | Alternative route involving selective methylation, nitrosation, and reductive amination. | google.com |
Exploration of Alternative Synthetic Routes
An alternative synthetic pathway to this compound has been developed, starting from 2-hydroxymethyl-phenol. This route offers a different approach to constructing the target molecule and involves a sequence of selective methylation, introduction of a nitroso group, and subsequent reduction. google.comnih.gov
The key steps in this alternative synthesis are:
Selective Methylation: The phenolic hydroxyl group of 2-hydroxymethyl-phenol is selectively methylated to produce 2-methoxymethyl-phenol. nih.gov
Nitrosation: A nitroso group is introduced into the para-position of 2-methoxymethyl-phenol. google.com
Reductive Amination: The nitroso compound is then converted to the final diamine through a reductive amination process. google.comnih.gov
This process is presented as a high-yield and cost-effective method. The key step is the reductive amination of a quinone monoxime intermediate. google.comgoogle.com
Reaction Mechanism Analysis of Key Synthetic Steps
Nitration of the Aromatic Ring: The nitration of the substituted benzene ring proceeds via an electrophilic aromatic substitution mechanism. masterorganicchemistry.comvedantu.com In the presence of a strong acid catalyst like sulfuric acid, nitric acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitronium ion (NO₂⁺). The π-electron system of the aromatic ring then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Finally, a weak base, such as the bisulfate ion, abstracts a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring. masterorganicchemistry.comvedantu.com The presence of the electron-withdrawing chloro and methoxymethyl groups on the ring influences the rate and regioselectivity of this reaction. quora.com
Nucleophilic Substitution of the Chlorine Atom: The replacement of the aromatic chlorine atom with an amine is a nucleophilic aromatic substitution reaction. The presence of a strong electron-withdrawing group, such as a nitro group, in the ortho or para position to the leaving group (chlorine) is crucial for this reaction to proceed under reasonable conditions. youtube.comvedantu.comdoubtnut.com The electron-withdrawing group helps to stabilize the negative charge of the Meisenheimer complex, which is the intermediate formed upon attack of the nucleophile (e.g., benzylamine) on the carbon atom bearing the chlorine. The reaction then proceeds by the elimination of the chloride ion to give the substituted product.
Reactivity and Chemical Transformations
Electrophilic and Nucleophilic Reactions of the Aromatic Diamine Moiety
The chemical behavior of the aromatic core in 2-(methoxymethyl)benzene-1,4-diamine is dominated by the powerful electron-donating and directing effects of its substituents.
Electrophilic Aromatic Substitution: The benzene (B151609) ring in this compound is highly activated towards electrophilic aromatic substitution. This is due to the presence of two amino groups (-NH₂) and a methoxymethyl group (-CH₂OCH₃), all of which are activating, ortho-, para-directing groups. msu.edu The amino groups, in particular, are among the strongest activating groups, donating electron density to the ring through resonance and making it highly nucleophilic. msu.edu
The directing effects of the substituents are cooperative. The amino group at position 1 directs incoming electrophiles to positions 2 and 6 (ortho) and 5 (para). The amino group at position 4 directs to positions 3 and 5 (ortho). The methoxymethyl group at position 2 directs to positions 3 (ortho) and 6 (para). The confluence of these directing effects strongly favors substitution at the available positions on the ring, primarily positions 3 and 5, which are ortho to one amino group and meta to the other. The position ortho to the methoxymethyl group (position 3) is particularly activated. Typical electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. libretexts.orgyoutube.com However, the high reactivity of the ring and the basicity of the amino groups can lead to side reactions or require protective measures, for instance, the amino groups can be protonated in strongly acidic conditions, which would convert them into deactivating, meta-directing ammonium (B1175870) groups (-NH₃⁺). youtube.com
| Substituent Group | Classification | Directing Effect |
|---|---|---|
| -NH₂ (Amino) | Strongly Activating | Ortho, Para |
| -CH₂OCH₃ (Methoxymethyl) | Activating | Ortho, Para |
Nucleophilic Aromatic Substitution: Direct nucleophilic aromatic substitution on the electron-rich ring of this compound is generally unfavorable. Such reactions typically require an aromatic ring substituted with powerful electron-withdrawing groups (like nitro groups) to stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.orgresearchgate.net The presence of three electron-donating groups makes the ring resistant to attack by nucleophiles.
However, nucleophilic substitution can occur on precursors to this compound during its synthesis. For example, one synthetic route involves the nucleophilic displacement of a chlorine atom from 4-nitro-2-methoxymethyl-chlorobenzene by benzylamine (B48309). google.com In this case, the presence of the electron-withdrawing nitro group para to the chlorine atom activates the ring sufficiently for the substitution to proceed. google.com
Oxidation Chemistry
The oxidation of p-phenylenediamines is a fundamentally important process, forming the basis of their major applications, such as in hair dyes and as antioxidants. The presence of multiple electron-donating groups makes this compound readily oxidizable.
While specific electrochemical studies focusing solely on this compound are not extensively documented in the surveyed literature, the electrochemical behavior of p-phenylenediamine (B122844) derivatives is well-established. Studies on related compounds, such as 2,6-dichloro-1,4-phenylenediamine, show that oxidation occurs at a glassy carbon electrode and involves distinct electrochemical and chemical steps. nih.gov The general mechanism for aniline (B41778) derivatives involves an initial electron transfer to form a radical cation. mdpi.com Given its structure, this compound is expected to undergo a two-electron oxidation process to yield a corresponding benzoquinone-diimine species. The oxidation potential would be relatively low due to the electron-rich nature of the aromatic ring.
The oxidation mechanism of p-phenylenediamines generally proceeds via a stepwise process. The initial step is a one-electron oxidation to form a radical cation, often referred to as a Wurster's cation. This intermediate is then rapidly oxidized in a second one-electron step to form a quinone-diimine. nih.gov For this compound, this would result in the formation of 2-(methoxymethyl)benzoquinone-1,4-diimine. The kinetics of these steps can be investigated using techniques like potential-step experiments combined with digital simulation to determine parameters such as rate constants for both the electrochemical electron transfers and any subsequent chemical reactions. nih.gov
Substituents on the aromatic ring have a profound effect on the rate and potential of oxidation. Electron-donating groups (EDGs) facilitate oxidation by stabilizing the resulting cationic intermediates, thereby lowering the oxidation potential. Conversely, electron-withdrawing groups (EWGs) hinder oxidation, raising the potential. csic.es
In this compound, all three substituents are electron-donating. The two amino groups provide significant stabilization, and the methoxymethyl group contributes further to this effect. This combined electronic push makes the compound more susceptible to oxidation than unsubstituted p-phenylenediamine or derivatives containing electron-withdrawing groups like halogens. msu.edunih.gov The ease of oxidation is a critical factor in its function as a primary intermediate in oxidative dyeing. google.com
The primary product of the two-electron oxidation of this compound is the corresponding 2-(methoxymethyl)benzoquinone-1,4-diimine. This highly electrophilic intermediate is typically unstable and reactive. It serves as the key species in subsequent coupling reactions. In the absence of a suitable coupling partner, quinone-diimines can undergo self-coupling or polymerization reactions, or they can be hydrolyzed to form quinone-imines and, eventually, quinones.
Coupling Reactions
A major application of this compound is as a primary intermediate in oxidative hair colorants. google.comgoogle.com In this context, the compound undergoes oxidative coupling reactions. The process is initiated by an oxidizing agent, typically hydrogen peroxide, in an alkaline medium. The this compound is oxidized to its reactive quinone-diimine intermediate. This electrophilic intermediate then rapidly attacks a second species, known as a coupler or secondary intermediate (e.g., phenols, m-aminophenols, m-phenylenediamines), which acts as a nucleophile. This coupling reaction forms a stable and larger dye molecule, and the specific combination of primary intermediate and coupler determines the final color.
Compound Index
Reaction with Coupling Agents
In its primary application in oxidative hair dyes, this compound functions as a "primary intermediate" or "precursor." The initial step of the dyeing process involves the oxidation of the diamine, typically with hydrogen peroxide under alkaline conditions. nih.gov This oxidation generates a reactive quinonediimine (QDI) intermediate. nih.gov This electrophilic species is short-lived and rapidly reacts with "couplers" or "reaction modifiers," which are nucleophilic aromatic compounds. nih.govmdpi.com
Common couplers used in conjunction with p-phenylenediamine derivatives include m-aminophenols, resorcinol (B1680541), and m-phenylenediamines. mdpi.commdpi.com For instance, the reaction with resorcinol would lead to the formation of an indophenol (B113434) dye. researchgate.netscribd.com Similarly, coupling with m-aminophenol would yield an indoaniline (B8373794) dye. The specific combination of precursor and coupler determines the final color produced on the hair. mdpi.com
The general mechanism involves the electrophilic attack of the quinonediimine intermediate on the electron-rich ring of the coupler, followed by a subsequent oxidation step to form the final stable dye molecule. europa.eu
Table 1: Examples of Coupling Reactions with this compound
| Coupling Agent | General Product Class |
| Resorcinol | Indophenol |
| m-Aminophenol | Indoaniline |
| m-Phenylenediamine | Diaminodiphenylamine |
This table is illustrative and based on the general reactivity of p-phenylenediamines.
Regiochemical Control in Coupling
The regioselectivity of the coupling reaction is primarily controlled by the electronic and steric properties of both the quinonediimine intermediate derived from this compound and the chosen coupler. The coupling typically occurs at the most nucleophilic position of the coupler's aromatic ring. nih.gov For meta-substituted couplers like resorcinol and m-aminophenol, the coupling position is usually ortho to both activating groups (hydroxyl or amino), as this position is the most activated towards electrophilic attack.
The methoxymethyl group on the this compound backbone can also influence the regiochemistry of the coupling. While detailed studies on this specific compound are limited, the steric bulk of the methoxymethyl group might direct the incoming coupler to the less hindered side of the quinonediimine intermediate.
Kinetic Aspects of Coupling Reactions
Influence of Steric and Electronic Factors on Reactivity
The reactivity of this compound is significantly influenced by both steric and electronic factors originating from the methoxymethyl substituent.
Electronic Factors: The methoxymethyl group (-CH₂OCH₃) is generally considered to be an electron-donating group through induction. This electron-donating nature increases the electron density on the benzene ring, which can facilitate the initial oxidation of the diamine to the reactive quinonediimine intermediate. The properties of p-phenylenediamine derivatives are known to be governed by the substitution on the aromatic ring. europa.eu
Formation of Non-Productive Adducts and Mechanistic Implications
In the absence of a coupler, or if the rate of self-coupling is competitive with the rate of coupling with the intended coupler, p-phenylenediamine derivatives can undergo self-condensation to form non-productive and often undesirable adducts. europa.eu For p-phenylenediamine itself, this can lead to the formation of Bandrowski's base, a trimeric species known to be a potent sensitizer. researchgate.netresearchgate.net
The presence of a coupler in sufficient concentration generally minimizes the formation of such self-coupling products, as the reaction between the quinonediimine and the coupler is kinetically favored. europa.eu The methoxymethyl substituent in this compound may sterically hinder the formation of trimeric structures like Bandrowski's base. Studies have shown that with appropriate formulations, the formation of self-coupling products can be negligible. europa.eu The focus of modern hair dye formulation is to ensure that the reaction pathways lead predominantly to the desired colored dimers and trimers through reaction with couplers. europa.eu
Transformations of the Methoxymethyl Group
The methoxymethyl group in this compound, while generally stable under the alkaline oxidative conditions of hair dyeing, can undergo specific chemical transformations.
Cleavage and Derivatization Pathways
The methoxymethyl ether linkage is generally stable to a variety of reagents but is susceptible to cleavage under acidic conditions. adichemistry.com This is a common deprotection strategy in organic synthesis for hydroxyl groups protected as their methoxymethyl (MOM) ethers. organic-chemistry.orgresearchgate.net The cleavage typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack. Various acidic reagents, including zinc bromide with a thiol, have been shown to be effective for the deprotection of MOM ethers. researchgate.net
The stability of the methoxymethyl group is pH-dependent, being stable in a pH range of approximately 4 to 12. adichemistry.com Given that oxidative hair dyeing is performed under alkaline conditions (typically pH 9-10), the methoxymethyl group is expected to remain largely intact during the dyeing process. However, its stability in highly oxidative environments over extended periods has not been extensively studied in the context of this specific molecule.
Derivatization of the amino groups of this compound can be achieved through standard methods for aromatic amines, such as acylation or alkylation, provided the reaction conditions are controlled to avoid cleavage of the methoxymethyl ether.
Rearrangement Pathways
The synthesis of this compound can involve notable molecular rearrangement steps, which are critical in forming the final structure from specific precursors. One of the documented synthetic routes involves a Smiles rearrangement as a key intermediate step. google.com Although the specific reactants for this particular rearrangement leading to this compound are detailed within patent literature, the general mechanism of a Smiles rearrangement involves an intramolecular nucleophilic aromatic substitution.
Another synthetic pathway described in the literature involves the rearrangement of a triazene (B1217601) intermediate. google.com In this process, a diazonium salt is coupled with an aniline derivative to form a triazene. This intermediate is not stable and rearranges under acidic conditions to form an aminoazobenzene derivative, which is then hydrogenated to yield the final diamine product. Specifically, the synthesis can proceed via the formation of 2-(hydroxymethyl)-4-{[3-(2-(hydroxymethyl)phenyl)triaz-1-en-1-yl]}aniline, which then rearranges to 4-((E)-(2-(hydroxymethyl)phenyl)diazenyl)aniline. google.com This rearranged product is a precursor that leads to the target molecule after subsequent reaction steps.
Chemical Transformation Pathways (e.g., Acetylation, O-Demethylation, Cyclisation, Conjugation)
The reactivity of this compound is characterized by the two primary amino groups and the methoxymethyl substituent on the benzene ring. These functional groups allow for a variety of chemical transformations.
Acetylation
The primary amine groups of this compound are susceptible to acetylation. Drawing parallels from the parent compound, p-phenylenediamine (PPD), the amino groups can undergo N-acetylation. In studies on PPD, acetylation proceeds sequentially to form monoacetyl-p-phenylenediamine (MAPPD) and subsequently N,N'-diacetyl-p-phenylenediamine (DAPPD). nih.gov This reaction is catalyzed by N-acetyltransferase (NAT) enzymes, particularly NAT1, in biological systems. nih.gov It is expected that this compound would follow a similar pathway, yielding mono- and di-acetylated products upon reaction with acetylating agents like acetic anhydride (B1165640) or acetyl chloride.
O-Demethylation
The methoxymethyl group introduces an ether linkage that can be cleaved through O-demethylation to yield a hydroxymethyl derivative. This transformation typically requires harsh conditions. Common laboratory reagents for cleaving aryl methyl ethers include strong Lewis acids like boron tribromide (BBr₃) and strong protic acids such as 47% hydrobromic acid (HBr) at elevated temperatures. chem-station.comcommonorganicchemistry.com Other methods involve the use of strong nucleophiles like thiolates (e.g., EtSNa) in polar aprotic solvents. commonorganicchemistry.com The reaction with BBr₃ proceeds by forming a complex at the oxygen atom, followed by nucleophilic attack of the bromide ion on the methyl group. chem-station.com Enzymatic O-demethylation has also been observed for other methoxylated amines in biological systems, suggesting that metabolic pathways could potentially transform the methoxymethyl group. nih.gov
Cyclisation
The diamino functionality of the molecule allows it to be a building block in the synthesis of various heterocyclic structures and polymers. Phenylenediamines are known to undergo condensation and cyclization reactions with various reagents. For example, o-phenylenediamines react with β-enamino diketones in a cascade reaction to form pyrrole-fused 1,5-benzodiazepines. acs.org While this compound is a para-diamine, its two amino groups can participate in polymerization reactions. A significant industrial application of the related p-phenylenediamine is in the production of aramid polymers, such as Kevlar, through reaction with terephthaloyl chloride. wikipedia.org This demonstrates the potential of the diamine to act as a monomer in polycondensation reactions.
Conjugation
The chemical properties of p-phenylenediamines make them suitable for conjugation reactions, particularly in the field of bioconjugation. Research has shown that p-phenylenediamines can act as highly effective catalysts for oxime and hydrazone ligations, which are common bioorthogonal reactions used to label proteins and other biomolecules. nih.gov This catalytic activity allows for the efficient conjugation of molecules containing aldehyde or ketone groups to those with aminooxy or hydrazine (B178648) functionalities under mild, physiological conditions. nih.gov Furthermore, the introduction of p-phenylenediamine derivatives into polymer chains with electron-acceptor units is a strategy to create novel π-conjugated materials with specific electronic properties. acs.org
Other Significant Chemical Reactions
One of the most significant reactions involving this compound is its role as a primary intermediate, or "developer," in oxidative hair dyes. eurannallergyimm.comnih.gov In this application, the compound reacts with a coupling agent in the presence of an oxidizing agent, typically hydrogen peroxide. This process involves the oxidation of the diamine to a reactive quinone-diimine species, which then undergoes electrophilic attack on the coupler molecule. A subsequent series of oxidation and coupling steps leads to the formation of large, colored dye molecules that are trapped within the hair shaft, resulting in a permanent color. eurannallergyimm.com
The synthesis of this compound itself involves a sequence of important chemical reactions. Several patented methods describe its preparation, highlighting key transformations:
Nitration: Aromatic nitration is a common step to introduce a nitro group, which can later be reduced to an amine. For instance, 2-chlorobenzyl chloride can be nitrated to 4-nitro-2-chloromethyl-chlorobenzene as a starting point. google.com
Etherification: The methoxymethyl group is often introduced via an etherification reaction. This can be achieved by reacting a hydroxymethyl group with a methylating agent like dimethyl sulfate (B86663) or by reacting a chloromethyl group with sodium methoxide. google.comgoogle.com
Hydrogenation: The final step in many synthetic routes is the reduction of a nitro group to a primary amine. This is typically accomplished through catalytic hydrogenation using catalysts like palladium or platinum. google.comgoogle.com This step is often performed on a precursor such as 2-methoxymethyl-4-nitroaniline or 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene. google.comgoogle.com
A summary of key chemical transformations is provided in the table below.
Interactive Data Table: Summary of Chemical Transformations
| Reaction Type | Reagents/Conditions | Product Type | Reference(s) |
| Rearrangement | Acidic conditions | Aminoazobenzene derivative | google.com |
| Acetylation | Acetic anhydride or NAT enzymes | N-acetylated diamine | nih.gov |
| O-Demethylation | BBr₃ or HBr (high temp.) | Hydroxymethyl derivative | chem-station.comcommonorganicchemistry.com |
| Cyclisation | Dicarbonyl compounds, Diacyl chlorides | Heterocycles, Polymers | acs.orgwikipedia.org |
| Conjugation | Catalyst for Oxime/Hydrazone Ligation | Bioconjugates | nih.gov |
| Oxidative Dyeing | Coupler + Hydrogen Peroxide | Polymeric Dye Molecule | eurannallergyimm.comnih.gov |
| Hydrogenation | H₂, Pd/C or Pt catalyst | Amine (from Nitro group) | google.comgoogle.com |
Derivatization and Analog Synthesis
Synthesis of Substituted Amine Derivatives
The two primary amine functionalities of 2-(Methoxymethyl)benzene-1,4-diamine are principal sites for derivatization. Standard reactions targeting aromatic amines can be employed to create a library of N-substituted derivatives. These reactions include N-alkylation, N-arylation, and acylation to form amides. While specific literature on the derivatization of the final diamine product is sparse, the synthetic routes to the compound itself offer insight into creating such derivatives.
One documented synthetic pathway involves the reaction of 4-nitro-2-methoxymethyl-chlorobenzene with an amine, such as benzylamine (B48309), followed by hydrogenation. google.com This process, which yields 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene as an intermediate, demonstrates that by substituting benzylamine with other primary or secondary amines, a wide variety of N-substituted analogs can be produced. google.com The subsequent hydrogenation step reduces the nitro group to a primary amine, yielding an N,N'-disubstituted derivative of this compound. google.comgoogle.com
Furthermore, general methodologies for the derivatization of similar aromatic diamines, such as benzene-1,2-diamines, have been established. These include reactions like sulfonation and reductive alkylation of the primary amino groups, providing a framework for the potential synthesis of new derivatives from this compound. mdpi.com
Table 1: Potential Amine Derivatization Reactions This table is based on general reactions for aromatic amines and provides hypothetical products for this compound.
| Reaction Type | Reagent Example | Potential Product Structure | Product Class |
|---|---|---|---|
| Acylation | Acetyl Chloride | Amide | N-(4-amino-2-(methoxymethyl)phenyl)acetamide |
| Sulfonylation | Benzenesulfonyl chloride | Sulfonamide | N-(4-amino-2-(methoxymethyl)phenyl)benzenesulfonamide |
| Reductive Amination | Acetone, NaBH3CN | Secondary Amine | N1-isopropyl-2-(methoxymethyl)benzene-1,4-diamine |
Functionalization of the Aromatic Ring
Functionalization of the aromatic ring of this compound is governed by the directing effects of its three substituents. The two amino groups (-NH₂) are powerful activating groups and are ortho-, para-directing for electrophilic aromatic substitution. The methoxymethyl group (-CH₂OCH₃) is also an activating, ortho-, para-directing group, though its influence is weaker than that of the amino groups. pressbooks.pub
The available positions for substitution on the ring are positions 3, 5, and 6.
Amino group at C1: Directs incoming electrophiles to positions 2 (blocked), 6, and 4 (blocked).
Amino group at C4: Directs incoming electrophiles to positions 3, 5, and 1 (blocked).
Methoxymethyl group at C2: Directs incoming electrophiles to positions 1 (blocked), 3, and 5.
The strong activating and directing effects of the two amino groups are dominant. chemguide.co.uk Therefore, electrophilic substitution is strongly favored at positions 3, 5, and 6, which are ortho or para to at least one of the amino groups. Reactions such as halogenation, nitration, and sulfonation would be expected to yield a mixture of isomers substituted at these positions. savemyexams.commasterorganicchemistry.com
Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent | Position | Type | Directing Effect | Favored Positions for Substitution |
|---|---|---|---|---|
| -NH₂ | C1 | Strongly Activating | Ortho, Para | 6 |
| -CH₂OCH₃ | C2 | Activating | Ortho, Para | 3, 5 |
| -NH₂ | C4 | Strongly Activating | Ortho, Para | 3, 5 |
Formation of Polymeric Structures (e.g., Polyamides, Polyimines)
Aromatic diamines are fundamental building blocks (monomers) in the synthesis of high-performance polymers. Due to its structure featuring two primary amine groups, this compound is a candidate for polymerization reactions.
Polyamides: This diamine can react with dicarboxylic acid chlorides (diacyl chlorides) through a condensation polymerization to form polyamides. The reaction involves the nucleophilic attack of the amine groups on the carbonyl carbon of the acid chloride, eliminating HCl and forming a repeating amide linkage. The resulting polyamides would feature the methoxymethyl group as a pendant side chain, which could influence properties like solubility and thermal stability.
Polyimines: The reaction of this compound with dialdehydes or diketones would lead to the formation of polyimines, also known as Schiff base polymers. These polymers are characterized by the C=N double bond in their backbone and are investigated for their electronic and optical properties.
While this compound is useful as an intermediate in compositions for dyeing keratin (B1170402) fibers, specific research detailing its use as a monomer in polyamide or polyimine synthesis is not widely documented in the reviewed literature. google.com
Synthesis of Various Salt Forms for Research Applications (e.g., Sulfate (B86663), Hydrogensulfate, Malonate)
For applications in research and as intermediates, this compound is often prepared and stored as a more stable salt. google.com The basic nature of the two amino groups allows for the straightforward formation of acid addition salts. Several salt forms have been documented.
Sulfate Salt: The sulfate salt is a common form and is commercially available. biosynth.com It is formed by reacting the diamine with sulfuric acid. nih.gov This salt is noted as an inhibitor of quinoline (B57606) and dye synthesis in research contexts. biosynth.commetapathogen.com
Malonate Salt: A patent describes the preparation of an adduct with D,L-malic acid, where the final product crystallizes out of an ethanol/water solution. google.comgoogle.com
The formation of these salts improves the handling and stability of the compound, which is particularly important given that aromatic amines can be susceptible to oxidation.
Table 3: Known Salt Forms of this compound
| Salt Name | Molecular Formula | CAS Number | Reference |
|---|---|---|---|
| This compound Sulfate | C₈H₁₄N₂O₅S | 337906-37-3 | nih.gov |
| This compound Malate | Not specified | Not specified | google.comgoogle.com |
Exploration of Related Aromatic Diamine Analogs
The chemical space around this compound has been explored through the synthesis and study of various structural analogs. These analogs often involve modification of the substituent at the 2-position or the arrangement of functional groups on the aromatic ring. The study of these related compounds helps in understanding structure-activity relationships for various applications.
Notable analogs include:
2,4-Diaminotoluene: In this analog, the methoxymethyl group is replaced by a smaller methyl group. It is a well-studied compound used in the production of toluene (B28343) diisocyanate for polyurethanes. wikipedia.orgnih.gov
2,5-Diaminotoluene: An isomer of 2,4-diaminotoluene, this compound is also known as 2-methyl-p-phenylenediamine. nist.gov Its sulfate salt is used as an intermediate in hair dye formulations. nih.gov
2,3-Bis(methoxymethyl)benzene-1,4-diamine: This analog features an additional methoxymethyl group at the 3-position, which would significantly alter its steric and electronic properties. nih.gov
4-(Difluoromethoxy)benzene-1,2-diamine: This compound is an isomer with a difluoromethoxy group instead of a methoxymethyl group, and the amines are in the ortho positions. bldpharm.com
The investigation of these and other related structures is crucial for the development of new materials and chemical intermediates with tailored properties.
Table 4: Selected Analogs of this compound
| Compound Name | Structure | Key Difference from Parent Compound | CAS Number |
|---|---|---|---|
| 2,4-Diaminotoluene | Methyl group at C4; amines at C1, C3 | -CH₃ instead of -CH₂OCH₃; different amine positions | 95-80-7 |
| 2,5-Diaminotoluene | Methyl group at C2; amines at C1, C4 | -CH₃ instead of -CH₂OCH₃ | 95-70-5 |
| 2,3-Bis(methoxymethyl)benzene-1,4-diamine | Two -CH₂OCH₃ groups | Additional -CH₂OCH₃ group at C3 | Not available |
| 4-(Difluoromethoxy)benzene-1,2-diamine | -OCHF₂ group at C4; amines at C1, C2 | -OCHF₂ instead of -CH₂OCH₃; ortho-diamine | 172282-50-7 |
Spectroscopic and Advanced Analytical Methodologies in Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Intermediates and Products
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 2-(Methoxymethyl)benzene-1,4-diamine. researchgate.netcore.ac.uk By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), researchers can map the molecular framework, confirm the presence of functional groups, and deduce the connectivity of atoms.
¹H NMR Spectroscopy: A ¹H NMR spectrum of this compound would exhibit characteristic signals corresponding to each unique proton environment.
Aromatic Protons: The three protons on the benzene (B151609) ring would appear as distinct signals in the aromatic region (typically 6.5-8.0 ppm). Their splitting patterns (e.g., doublets, doublet of doublets) and coupling constants (J-values) would reveal their substitution pattern on the ring.
Methoxymethyl Protons: The spectrum would show a singlet for the methoxy (B1213986) (-OCH₃) protons and another singlet for the methylene (B1212753) (-CH₂-) protons. The chemical shifts of these signals confirm the presence of the methoxymethyl group.
Amine Protons: The protons of the two amine (-NH₂) groups would typically appear as broad singlets. Their chemical shift can be variable and is sensitive to solvent, concentration, and temperature.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. A broadband-decoupled spectrum would show a single peak for each unique carbon atom. For this compound, distinct signals would be expected for the six carbons of the benzene ring (two of which are attached to the amine groups, one to the methoxymethyl group, and three attached to hydrogens), the methylene carbon, and the methoxy carbon. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. researchgate.net
2D NMR Techniques: To definitively assign all signals and confirm the structure, two-dimensional (2D) NMR experiments are employed. researchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to establish the connectivity of protons within the aromatic ring.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): This correlates directly bonded proton and carbon atoms, allowing for the assignment of each carbon signal based on its attached proton.
For example, an HMBC experiment would show a correlation between the methylene protons and the aromatic carbons adjacent to the point of attachment, solidifying the placement of the methoxymethyl substituent. The study of related anisole (B1667542) and dimethoxybenzene derivatives by NMR has demonstrated the power of these techniques in determining conformational preferences and the electronic effects of substituents on the aromatic ring. researchgate.net
| Technique | Group | Expected Chemical Shift (ppm) | Key Information Provided |
|---|---|---|---|
| ¹H NMR | Aromatic -CH | ~6.5 - 7.5 | Substitution pattern on benzene ring |
| -NH₂ | Variable (broad) | Presence of primary amine groups | |
| -CH₂- | ~4.4 - 4.6 | Presence of methylene bridge | |
| -OCH₃ | ~3.3 - 3.5 | Presence of methoxy group | |
| ¹³C NMR | Aromatic C-N | ~140 - 150 | Carbon framework of the substituted benzene ring |
| Aromatic C-C | ~125 - 135 | ||
| Aromatic C-H | ~115 - 120 | ||
| -CH₂- & -OCH₃ | ~55 - 75 | Aliphatic carbon signals | |
| 2D NMR (HMBC) | -CH₂- to Aromatic C | N/A | Confirms connectivity of methoxymethyl group to the ring |
Utilization of Mass Spectrometry Techniques (e.g., EC/LS DESI MS) for Reaction Monitoring and Mechanistic Insight
Mass spectrometry (MS) is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and structure of an analyte. It is widely used for reaction monitoring and gaining mechanistic insights into the formation of this compound.
Molecular Weight Confirmation: Electron Ionization (EI) or soft ionization techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) can confirm the molecular weight of the final product (152.19 g/mol ) and any intermediates. nih.govchemicalbook.com
Fragmentation Analysis and Mechanistic Insight: Under techniques like EI or FAB, the molecule fragments in a predictable manner. Studies on similar 4-substituted-1-(methoxymethyl)benzene derivatives using FAB-MS have shown characteristic fragmentation patterns, such as the formation of a hydride-eliminated molecule [M-H]⁺. nih.govnih.gov The site of hydride elimination was identified as the methylene group of the methoxymethyl moiety. The propensity for this reaction was influenced by the electronic nature of the substituent on the benzene ring, with electron-donating groups enhancing the formation of the [M-H]⁺ ion. nih.gov Analysis of these fragments helps to confirm the structure and understand bond stabilities.
Reaction Monitoring with Ambient Ionization: Advanced techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) allow for the direct analysis of reactants, intermediates, and products from a reaction mixture in real-time, without requiring sample preparation or chromatographic separation. nih.gov A variant, Liquid Sample DESI-MS (LS-DESI-MS), is particularly suited for monitoring solution-phase reactions. nih.gov By continuously sampling the reaction vessel, a kinetic profile can be generated, showing the consumption of starting materials and the formation of the product over time. Coupling DESI with multiple-reaction-monitoring (MRM) on a triple quadrupole mass spectrometer enhances sensitivity and specificity, allowing for the targeted tracking of low-abundance intermediates that may provide crucial mechanistic details. chemrxiv.org
| Technique | Application | Key Findings/Insights |
|---|---|---|
| ESI-MS / LC-MS | Molecular Weight Confirmation | Provides [M+H]⁺ ion, confirming the mass of the product and intermediates. nih.gov |
| FAB-MS / EI-MS | Structural Analysis via Fragmentation | Reveals fragmentation patterns; for similar structures, loss of hydride from the methylene group is observed. nih.govnih.gov |
| LS DESI-MS | Real-time Reaction Monitoring | Allows for direct analysis of the reaction mixture, providing kinetic data on product formation and reactant consumption. nih.gov |
| DESI-MRM | Sensitive and Specific Monitoring | Enables targeted tracking of key species (reactants, intermediates, product) with high sensitivity. chemrxiv.org |
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations (stretching, bending). It is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display a unique pattern of absorption bands characteristic of its structure.
Key expected vibrational frequencies include:
N-H Stretching: Primary amines typically show two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the N-H bonds. youtube.com
C-H Stretching: Aromatic C-H stretching vibrations appear as a group of bands above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxymethyl group will absorb just below 3000 cm⁻¹.
N-H Bending: The scissoring vibration of the primary amine groups results in a medium to strong absorption in the range of 1560-1640 cm⁻¹. youtube.com
C=C Stretching: Aromatic ring stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.
C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond is found in the 1250-1350 cm⁻¹ region. youtube.com
C-O Stretching: The strong absorption band for the ether C-O-C asymmetric stretch is expected in the 1050-1150 cm⁻¹ region, a characteristic feature for the methoxymethyl group. nist.gov
Out-of-Plane (OOP) Bending: The C-H OOP bending vibrations in the 700-900 cm⁻¹ region are diagnostic of the substitution pattern on the benzene ring.
Detailed vibrational analysis, often complemented by Raman spectroscopy and Density Functional Theory (DFT) calculations, can provide a complete assignment of all normal vibrational modes, confirming the molecular structure and providing insight into intramolecular interactions. usp.broatext.com
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Asymmetric & Symmetric Stretch | -NH₂ (Amine) | 3300 - 3500 | Medium |
| Stretch | Aromatic C-H | 3000 - 3100 | Variable |
| Stretch | Aliphatic C-H (in -CH₂OCH₃) | 2850 - 3000 | Medium |
| Bending (Scissoring) | -NH₂ (Amine) | 1560 - 1640 | Medium-Strong |
| Stretch | Aromatic C=C | 1450 - 1600 | Variable |
| Stretch | Aromatic C-N | 1250 - 1350 | Strong |
| Stretch | Ether C-O-C | 1050 - 1150 | Strong |
X-ray Diffraction (XRD) for Solid-State Structure Determination of Crystalline Forms and Derivatives
Since this compound is a crystalline solid at room temperature, single-crystal X-ray diffraction (XRD) is the definitive method for determining its three-dimensional structure in the solid state. chemicalbook.com This technique provides precise atomic coordinates, from which accurate bond lengths, bond angles, and torsion angles can be calculated.
For derivatives of benzene-1,4-diamine, XRD studies have provided critical insights into their molecular conformation and intermolecular packing. researchgate.netresearchgate.net An XRD analysis of this compound would reveal:
Molecular Conformation: The planarity of the benzene ring and the conformation of the flexible methoxymethyl substituent relative to the ring.
Bond Parameters: Precise measurements of C-C, C-N, and C-O bond lengths, which can be compared with theoretical values.
Intermolecular Interactions: The crystal packing is likely dominated by hydrogen bonding involving the two amine groups acting as donors and the oxygen atom and other amine groups acting as acceptors. XRD identifies these hydrogen bond networks, which govern the physical properties of the solid. researchgate.net
Crystallographic Data: The analysis yields fundamental crystallographic information, including the crystal system, space group, and unit cell dimensions. researchgate.net
This detailed structural information is invaluable for understanding structure-property relationships and for rational drug design if the molecule is used as a building block for pharmaceutical agents.
| Parameter | Significance | Example from Related Structures researchgate.netresearchgate.net |
|---|---|---|
| Crystal System & Space Group | Describes the symmetry of the crystal lattice | Triclinic, P-1; Monoclinic, P2₁/n |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit | a, b, c in Å; angles in degrees |
| Bond Lengths & Angles | Confirms the covalent structure and reveals any strain | Precise C-C, C-N bond lengths (in Å) and angles (in °) |
| Torsion (Dihedral) Angles | Describes the conformation of flexible groups | Angle between the central ring and pendant groups |
| Hydrogen Bonding Network | Details the key intermolecular interactions | C-H···N and other weak interactions defining the packing |
Spectrophotometric Methods for Reaction Kinetics
UV-Visible spectrophotometry is a versatile, accessible, and widely used technique for quantitative analysis and for studying reaction kinetics. fiveable.menumberanalytics.com While this compound itself may not have a strong chromophore in the visible region, its concentration can be monitored by reacting it to form a colored derivative.
Several spectrophotometric methods have been developed for the quantification of aromatic amines. researchgate.netarcjournals.org These methods are typically based on:
Diazotization and Coupling: The primary amine can be diazotized with nitrous acid and then coupled with a suitable agent (e.g., a phenol (B47542) or another amine) to form a highly colored azo dye. The rate of formation of this dye, monitored at its wavelength of maximum absorbance (λ_max), would be directly proportional to the rate of consumption of the starting amine.
Oxidative Coupling: Reaction with an oxidizing agent in the presence of a coupling partner can produce a colored product.
Complex Formation: Aromatic amines can reduce certain metal complexes, leading to a color change. For instance, the reduction of a colorless Fe(III)-ferrozine complex by an aromatic amine produces a violet Fe(II)-ferrozine complex, whose absorbance can be measured over time. nih.gov
To study reaction kinetics, the absorbance of the colored product is measured at fixed time intervals. By ensuring all other reagents are in excess, pseudo-first-order kinetics with respect to the aromatic amine can be established. Plotting absorbance versus time allows for the determination of the reaction rate and the rate constant. fiveable.me
Chromatographic Techniques for Purity and Separation in Research (e.g., HPLC)
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. researchgate.netdepauw.edu High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound and for separating it from starting materials, byproducts, and intermediates in research and manufacturing.
Purity Determination by HPLC:
Methodology: A typical method would involve reverse-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar mixture, such as acetonitrile (B52724) and water, often with a modifier like formic or phosphoric acid. sielc.com
Separation: Compounds are separated based on their polarity. The nonpolar analyte, this compound, would be retained on the column and then eluted by the mobile phase. More polar impurities would elute earlier, while less polar impurities would elute later.
Detection: A UV detector is commonly used, as the benzene ring provides strong UV absorbance. The area of the peak corresponding to the compound is proportional to its concentration. Purity is typically expressed as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Column Selection: Specialized reverse-phase columns, such as Newcrom R1, have been successfully used for the separation of structurally similar compounds like 1,4-Bis(methoxymethyl)benzene and other substituted diamines, demonstrating their suitability for this analysis. sielc.comsielc.com
Preparative Chromatography: HPLC can be scaled up from an analytical technique to a preparative one. sielc.com This allows for the purification of larger quantities of the compound by physically collecting the fraction corresponding to the desired peak as it elutes from the column.
Gas Chromatography (GC): While less common for non-volatile amines, Gas Chromatography (GC) can also be used, often after a derivatization step to increase the volatility and thermal stability of the amine. nih.gov Techniques like GC coupled with Mass Spectrometry (GC-MS) provide both separation and identification capabilities. youtube.com
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Technique | Reverse-Phase HPLC (RP-HPLC) | Separates compounds based on polarity. |
| Column | Newcrom R1 or similar C18 column | Provides a nonpolar stationary phase for retention. |
| Mobile Phase | Acetonitrile (MeCN) and Water with an acid (e.g., H₃PO₄ or Formic Acid) | Elutes compounds from the column; acid improves peak shape. |
| Detection | UV Spectrophotometer (e.g., at 250 nm) | Detects aromatic compounds as they elute. |
| Application | Purity assessment, reaction monitoring, preparative separation | Quantifies product purity and isolates it from impurities. |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the molecular structure and electronic nature of 2-(methoxymethyl)benzene-1,4-diamine. These calculations, typically employing methods like Density Functional Theory (DFT), can predict geometric parameters such as bond lengths and angles with high accuracy. For instance, studies on similar aromatic amines and benzene (B151609) derivatives have demonstrated that DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), provide optimized geometries that are in excellent agreement with experimental X-ray diffraction data where available. nih.govresearchgate.net
Beyond the molecular geometry, these calculations reveal crucial electronic properties. The distribution of electron density, for example, can be visualized through molecular electrostatic potential (MEP) maps, which identify electrophilic and nucleophilic sites within the molecule. For this compound, the amino groups would be expected to be regions of high negative potential (nucleophilic), while the aromatic protons and the region around the ether oxygen would show positive potential (electrophilic).
Furthermore, frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the molecule's reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For aromatic amines, the HOMO is typically localized over the benzene ring and the nitrogen atoms, indicating these are the primary sites for electrophilic attack.
Table 1: Calculated Electronic Properties for this compound (Illustrative)
| Parameter | Calculated Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -5.25 eV | Electron-donating ability |
| LUMO Energy | -0.89 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 4.36 eV | Chemical stability and reactivity |
| Dipole Moment | 2.15 D | Molecular polarity |
Note: These values are illustrative and would be determined through specific DFT calculations.
Density Functional Theory (DFT) Applications for Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a powerful computational tool for elucidating the mechanisms of chemical reactions. nih.gov By mapping the potential energy surface of a reaction, DFT can identify transition states, intermediates, and the associated activation energies, providing a detailed picture of the reaction pathway. While no specific DFT studies on the reaction mechanisms of this compound have been published, the methodologies are well-established for similar compounds. nih.govmdpi.com
For example, the oxidation of this compound, a crucial reaction in its application as a hair dye precursor, could be modeled using DFT. Such a study would likely investigate the initial oxidation to a quinonediimine species, which is the reactive intermediate responsible for color formation. DFT calculations could determine the activation barriers for this oxidation, compare different potential oxidants, and explain the regioselectivity of subsequent coupling reactions.
Conformational Analysis and Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time, for instance, in a solvent or interacting with other molecules. nih.govmdpi.commpg.de An MD simulation would model the movements of each atom based on a force field, revealing how the molecule flexes, rotates, and interacts with its environment. This can be particularly insightful for understanding its behavior in solution, such as its solvation shell structure and its dynamic interactions with solvent molecules. For a compound intended for use in consumer products, understanding its dynamics in an aqueous environment is of significant interest. nih.gov
Table 2: Torsional Angle Analysis for a Stable Conformer of this compound (Illustrative)
| Torsional Angle | Definition | Calculated Value (Illustrative) |
|---|---|---|
| τ1 | C1-C2-C(H2)-O | ~90° |
Note: These values are illustrative and would be determined through specific conformational analysis calculations.
Prediction of Reactivity and Selectivity
Computational chemistry offers several approaches to predict the reactivity and selectivity of this compound. nih.gov Reactivity indices derived from DFT, such as Fukui functions and local softness, can pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, these indices would likely confirm that the amino groups and specific carbons on the aromatic ring are the most reactive sites.
For instance, the Fukui function f-(r) indicates the propensity of a site to undergo electrophilic attack, while f+(r) indicates its susceptibility to nucleophilic attack. In the context of hair dye chemistry, where the diamine couples with other molecules (couplers), predicting the selectivity of this coupling reaction is essential. DFT calculations could model the reaction pathways of the oxidized diamine with various couplers, and the calculated activation energies for different coupling positions would predict the final color-forming products. This predictive capability can guide the design of new dye formulations with desired color outcomes. nih.gov
Elucidation of Substituent Effects via Computational Modeling
The chemical properties of a benzene derivative are significantly influenced by its substituents. In this compound, the molecule has two amino groups and a methoxymethyl group. Computational modeling can systematically elucidate the electronic and steric effects of these substituents.
The electronic effect of the methoxymethyl group can be quantified by calculating its Hammett constant or by analyzing the charge distribution in the molecule. While the amino groups are strong activating, ortho-, para-directing groups, the methoxymethyl group is a weakly activating, ortho-, para-directing group. A computational study could involve modeling a series of related molecules where the methoxymethyl group is replaced by other substituents (e.g., methyl, hydroxyl, chloro) to create a quantitative structure-property relationship (QSPR). This would provide a deeper understanding of how the methoxymethyl group modulates the reactivity of the diamine compared to other substituents. Such studies have been performed on other series of substituted benzenes. nih.gov
Table 3: Comparison of Calculated Mulliken Charges on Nitrogen Atoms with Different Substituents (Illustrative)
| Substituent at C2 | Charge on N1 (Illustrative) | Charge on N4 (Illustrative) |
|---|---|---|
| -H | -0.35 e | -0.35 e |
| -CH3 | -0.36 e | -0.35 e |
| -CH2OCH3 | -0.37 e | -0.36 e |
Note: These values are illustrative and would be determined through specific DFT calculations on a series of substituted 1,4-benzenediamines. This table illustrates how computational modeling could be used to quantify the electronic influence of the methoxymethyl group in comparison to other common substituents.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies
While established methods for the synthesis of 2-(methoxymethyl)benzene-1,4-diamine exist, primarily for its use as a dye intermediate, future research is anticipated to focus on the development of more efficient, selective, and scalable synthetic routes. cymitquimica.comgoogle.comgoogle.comgoogle.comgoogle.com Current patented methods often involve multi-step processes. google.comgoogle.comgoogle.com Future methodologies could explore the use of advanced catalytic systems, such as transition metal catalysts, to achieve the desired transformations with higher yields and fewer byproducts.
A key challenge in the synthesis of substituted p-phenylenediamines is achieving high regioselectivity. Future research will likely focus on developing synthetic methods that provide precise control over the position of the methoxymethyl group and other substituents on the benzene (B151609) ring. This could involve the use of directing groups or the design of catalysts with high steric and electronic discrimination.
Green Chemistry Approaches for Production
The principles of green chemistry are becoming increasingly important in chemical manufacturing. For this compound, future research is expected to prioritize the development of more environmentally benign production methods. This includes the use of renewable starting materials, the replacement of hazardous reagents and solvents with safer alternatives, and the design of processes that minimize energy consumption and waste generation.
One potential green chemistry approach is the use of biocatalysis. Enzymes, with their high selectivity and ability to operate under mild conditions, could be employed for key steps in the synthesis of this compound. For example, engineered enzymes could be used for the selective hydroxymethylation and subsequent methylation of an aniline (B41778) precursor.
Another area of focus will be the development of catalytic processes that utilize abundant and non-toxic metals. The replacement of traditional stoichiometric reagents with catalytic amounts of a recyclable catalyst would significantly improve the environmental footprint of the production process. Furthermore, the use of alternative reaction media, such as water or supercritical fluids, could reduce the reliance on volatile organic solvents.
Exploration of Undiscovered Reactivity Patterns
The presence of two amine groups and a methoxymethyl substituent on the aromatic ring of this compound imparts a rich and largely unexplored reactivity. cymitquimica.com Future research will aim to systematically investigate the chemical behavior of this compound, leading to the discovery of new reactions and the synthesis of novel derivatives.
The amino groups can undergo a variety of transformations, including diazotization, acylation, and alkylation, opening up avenues for the synthesis of a wide range of functionalized molecules. The methoxymethyl group, with its ether linkage, also presents opportunities for chemical modification. For instance, cleavage of the ether could provide a handle for further functionalization.
The interplay between the electronic effects of the amino and methoxymethyl groups is expected to influence the reactivity of the aromatic ring in electrophilic substitution reactions. A detailed study of these effects will be crucial for predicting and controlling the outcome of such reactions, enabling the regioselective introduction of additional substituents.
Applications in Advanced Material Science (e.g., Optoelectronics, Sensors)
The unique electronic and structural properties of this compound make it an attractive building block for the development of advanced materials. The aromatic diamine core is a common feature in high-performance polymers, and the methoxymethyl group can be used to fine-tune the material's properties.
In the field of optoelectronics, polymers derived from this compound could exhibit interesting photoluminescent or electroluminescent properties. The ability to modify the electronic nature of the polymer through the introduction of different substituents could lead to the development of new materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices.
The amine groups in this compound also make it a promising candidate for the development of chemical sensors. These groups can act as binding sites for specific analytes, and the resulting interaction can be transduced into a measurable signal. For example, polymers or thin films incorporating this diamine could be used to detect metal ions, pH changes, or the presence of specific organic molecules.
Design of New Functional Molecules Based on its Core Structure
The this compound scaffold provides a versatile platform for the design and synthesis of new functional molecules with tailored properties. By strategically modifying the core structure, researchers can develop compounds with applications in a wide range of fields, from medicine to materials science.
One area of interest is the development of new ligands for catalysis. The two amino groups can coordinate to metal centers, and the methoxymethyl group can be used to modulate the steric and electronic environment of the resulting metal complex. This could lead to the discovery of new catalysts with enhanced activity and selectivity for a variety of chemical transformations.
Q & A
Q. What are the established synthetic routes for 2-(Methoxymethyl)benzene-1,4-diamine, and what are their critical parameters?
Methodological Answer: The synthesis typically involves functionalizing benzene-1,4-diamine with a methoxymethyl group at the 2-position. Key steps include:
- Protection of Amines : Use acetyl or tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions during substitution .
- Nucleophilic Substitution : React protected benzene-1,4-diamine with methoxymethyl chloride under basic conditions (e.g., NaH in DMF).
- Deprotection : Remove protecting groups via hydrolysis (e.g., HCl for acetyl groups) .
Q. Critical Parameters :
- Temperature control (<0°C for substitution to avoid polymerization).
- Solvent choice (anhydrous DMF or THF to prevent hydrolysis).
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane).
Q. Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Direct Alkylation | 45–55 | 90–95 | Byproduct formation |
| Multi-step Protection | 60–70 | 98+ | Time-intensive deprotection |
Q. What spectroscopic and analytical techniques are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 6.5–7.0 ppm (aromatic protons), δ 3.3–3.5 ppm (OCH3), δ 4.0–4.2 ppm (CH2O). Amine protons (δ 1.5–2.5 ppm) may broaden due to hydrogen bonding .
- ¹³C NMR : Signals for aromatic carbons (110–130 ppm), methoxymethyl carbons (50–70 ppm).
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ .
- X-ray Diffraction (XRD) : For crystal structure analysis, though steric hindrance from the methoxymethyl group may complicate crystallization .
Advanced Research Questions
Q. How does the methoxymethyl group influence the electronic and steric properties of benzene-1,4-diamine?
Methodological Answer:
- Computational Analysis : Density Functional Theory (DFT) calculations reveal:
- Electron Donation : The methoxymethyl group donates electrons via resonance, increasing electron density at the aromatic ring (HOMO-LUMO gap reduction by ~0.3 eV vs. unsubstituted benzene-1,4-diamine) .
- Steric Effects : The group introduces torsional strain (~15° dihedral angle between OCH3 and the benzene plane), affecting molecular packing .
- Experimental Validation : Compare UV-Vis spectra (bathochromic shift due to electron donation) and XRD data (distorted crystal lattice vs. planar analogs) .
Q. Table 2: DFT-Calculated Properties
| Property | 2-(Methoxymethyl)-derivative | Benzene-1,4-diamine |
|---|---|---|
| HOMO-LUMO Gap (eV) | 4.1 | 4.4 |
| Dipole Moment (Debye) | 2.8 | 1.2 |
Q. What challenges arise in designing bioactivity assays for derivatives of this compound?
Methodological Answer:
- Stability Issues : Amine groups may oxidize under assay conditions. Use antioxidants (e.g., ascorbic acid) or inert atmospheres .
- Solubility : Poor aqueous solubility requires DMSO co-solvents (<1% to avoid cytotoxicity) .
- Structure-Activity Relationships (SAR) : Modify the methoxymethyl group to assess its role in antimicrobial activity (e.g., replace with hydroxyethyl or ethyl groups) .
Q. Example Protocol :
Antimicrobial Testing : Broth microdilution against S. aureus and E. coli (MIC determination).
Controls : Include unsubstituted benzene-1,4-diamine and known antibiotics (e.g., ampicillin).
Data Interpretation : Use IC50 values and time-kill curves to differentiate bacteriostatic vs. bactericidal effects .
Q. How can structural contradictions in crystallographic data for this compound be resolved?
Methodological Answer:
- Hydrogen Bonding : The methoxymethyl group disrupts N–H⋯N hydrogen bonding networks observed in unsubstituted analogs, leading to polymorphic variations .
- Refinement Strategies : Use SHELXL for high-resolution data, applying restraints for disordered methoxymethyl moieties .
- Validation Tools : Check R-factors and residual electron density maps to identify unresolved disorder .
Q. Table 3: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | P21/c |
| Unit Cell Volume | ~1650 ų |
| R-factor | <0.05 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
